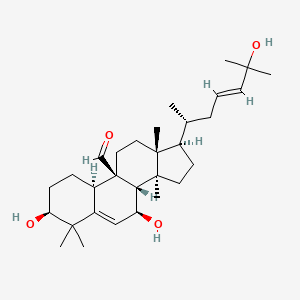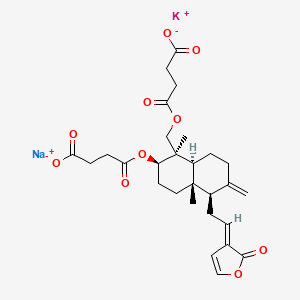
Potassium sodium dehydroandrographolide succinate
概要
説明
Potassium sodium dehydroandrographolide succinate (PSDS) is a derivative of andrographolide, a diterpene lactone compound extracted from Andrographis paniculata. Andrographolide has been known for its anti-inflammatory, antibacterial, antivirus, antitumor, immune regulation, and cardiovascular-cerebrovascular disease treatment properties. However, due to its poor water solubility, it cannot fully meet clinical requirements. PSDS has been developed to overcome this limitation and has shown a wide range of clinical applications without the need for a skin test. Despite its benefits, PSDS can have adverse reactions due to its instability in solution, necessitating further research to develop more stable and convenient preparations for clinical use .
Synthesis Analysis
The synthesis of PSDS is not explicitly detailed in the provided papers. However, it is a chemically modified form of andrographolide intended to improve solubility and clinical efficacy. The stability of PSDS has been studied, indicating that it remains stable under conditions of high temperature, humidity, and illumination, suggesting a robust synthesis process that yields a stable compound suitable for clinical use .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving PSDS are not extensively discussed in the provided papers. However, the stability research indicates that PSDS does not undergo significant degradation or chemical change under various stress conditions, which is crucial for maintaining its therapeutic efficacy and safety profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of PSDS, such as solubility, are improved compared to its parent compound, andrographolide, to meet clinical needs. The stability study supports the notion that PSDS has favorable properties, as it does not show significant changes in related substances or content over time, indicating good stability as a raw drug . Analytical methods such as RP-HPLC have been established to determine the content of PSDS in materials and preparations, ensuring quality control and consistency in its use .
Clinical Applications and Case Studies
PSDS has been evaluated in various clinical settings, particularly in pediatric care. Studies have shown that PSDS can be an effective adjuvant therapy for children with upper respiratory tract infections, improving the total effective rate and reducing adverse reactions compared to control treatments . In patients with pulmonary infections, PSDS has been shown to modulate helper T cell populations in peripheral blood, reduce oxidative stress, and improve therapeutic outcomes . Additionally, PSDS has been used in combination with other treatments, such as smecta enema for children with autumn diarrhea and phentolamine for infantile patients with bronchiolitis, demonstrating enhanced therapeutic effects and supporting its clinical utility .
科学的研究の応用
Derivatives and Solubility
Potassium sodium dehydroandrographolide succinate is a derivative of andrographolide, extracted from Andrographis paniculata. While andrographolide has benefits like anti-inflammatory, antibacterial, antiviral, antitumor, and cardiovascular protection, its poor water solubility limits clinical use. This compound, however, has enhanced solubility, making it more clinically applicable (Yu Yan, L. Fang, & G. Du, 2018).
Synthesis Improvement
The synthesis of dehydroandrographolide succinate, a key intermediate in producing this compound, has been improved. A method involving andrographolide and succinic anhydride with sodium sulfite as a reducing agent has shown a yield of 41.7% (Liu Yan, 2006).
Chemical Structure and Analysis
The chemical structure of this compound has been explored using NMR and other techniques. This comprehensive structural analysis aids in understanding its pharmaceutical properties (Wu Li-jun, 2006).
Clinical Efficacy in Bronchiolitis
In clinical settings, this compound combined with phentolamine showed significant efficacy in treating infantile bronchiolitis. This combination demonstrated a higher cure rate and reduced symptoms compared to conventional therapy alone (Huang Jian-guan, 2012).
Pharmaceutical Analysis
The establishment of a HPLC method for this compound allows for quality control in both material and preparation. This method ensures the compound's purity and concentration in pharmaceutical preparations (Xu Li, 2007).
Treatment of Rotavirus Enteritis
This compound has been shown to be effective and safe in treating rotavirus enteritis. Its use led to a higher total efficiency compared to conventional treatment (Lin Cuifen, 2012).
Stability Research
Studies have focused on the stability of this compound under various conditions. Understanding its stability is crucial for ensuring its efficacy and safety in clinical applications (Luo Yuan-dong, 2006).
作用機序
Target of Action
Potassium Sodium Dehydroandrographolide Succinate (PDS) is a derivative of andrographolide, a diterpene lactone compound extracted from Andrographis paniculata . The primary targets of PDS are associated with its potent anti-inflammatory, antibacterial, antivirus, and antitumor properties . It has been found to interact with the Neuropilin-1 (NRP1) receptor, which plays a crucial role in the VEGF signaling pathway .
Mode of Action
PDS interacts with its targets to bring about significant changes in cellular functions. It has been found to induce endothelial NRP1 expression and activate the VEGF signaling pathway . This interaction between NRP1 and VEGFR2 leads to VE-Cad-dependent endothelial barrier impairment, characterized by enhanced vascular inflammation . Furthermore, PDS can promote the anterior pituitary biosynthesis and release of ACTH, thereby alleviating inflammation through the inhibition of histamine-induced increase in capillary permeability .
Biochemical Pathways
PDS affects several biochemical pathways. Its interaction with the NRP1 receptor activates the VEGF signaling pathway, leading to changes in endothelial barrier function . This can result in enhanced vascular inflammation, contributing to its anti-inflammatory effects . Additionally, PDS can stimulate the pituitary-adrenal cortical function at the designated site .
Pharmacokinetics
PDS exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability. After intravenous administration, PDS is rapidly cleared, with a mean Tmax of 0.94–1.0 h and a t1/2 of approximately 1.51–1.89 h . Approximately 10.1%–15.5% of the intravenous PDS dose is excreted unchanged in urine within 24 h . More than 90% of unchanged PDS is excreted between 0 and 4 h .
Result of Action
The molecular and cellular effects of PDS’s action are significant. It enhances the proliferation and migration of vascular endothelial cells . It also plays a critical role in promoting endothelial barrier repair in pathological vascular remodeling . Clinically, PDS is mainly used for the treatment of upper respiratory tract infection, bronchial pneumonia, viral pneumonia, viral enteritis, and hand, foot, and mouth disease .
Action Environment
The action, efficacy, and stability of PDS can be influenced by various environmental factors. For instance, its poor water solubility can limit its clinical application . Researchers have tried to increase its water solubility through the introduction of different hydrophilic groups in the structure of lactone . Adverse reactions can occur due to its instability in the solution .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Potassium sodium dehydroandrographolide succinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the early increased capillary permeability and inflammatory exudation and edema . Additionally, it can stimulate the pituitary-adrenal cortex function, promoting the release of adrenocorticotropic hormone (ACTH) and increasing its biosynthesis in the anterior pituitary . These interactions highlight the compound’s potential in modulating inflammatory and immune responses.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been demonstrated to suppress the replication of porcine reproductive and respiratory syndrome virus (PRRSV) in primary and established cells . The compound achieves this by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and enhancing oxidative stress induced by PRRSV infection . Furthermore, this compound has been shown to increase the proliferation and migration of vascular endothelial cells, promoting endothelial barrier repair in pathological vascular remodeling .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It has been found to directly interact with PRRSV particles, thereby inhibiting viral replication . Additionally, the compound regulates the MyD88/CDH13 signaling pathway, enhancing vascular injury-induced pathological vascular remodeling . These interactions suggest that this compound can modulate various signaling pathways and molecular processes to exert its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown instability in solution, leading to adverse reactions . Pharmacokinetic studies have revealed that dehydroandrographolide succinate, a related compound, is rapidly cleared from the body with a half-life of approximately 1.51 to 1.89 hours . This suggests that multiple small doses may be required to maintain effective concentrations in clinical settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound has a strong anti-inflammatory and antipyretic effect at certain dosages . Higher doses may lead to adverse effects such as stomachache and other mild adverse events . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It targets the neuropilin-1 (NRP1) mediated vascular endothelial growth factor receptor 2 (VEGFR2)/vascular endothelial-cadherin (VE-Cadherin) signaling pathway to promote endothelial barrier repair . This interaction suggests that the compound can influence metabolic flux and metabolite levels, contributing to its therapeutic effects in vascular diseases.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Pharmacokinetic studies have shown that dehydroandrographolide succinate is rapidly cleared from the body, with a significant portion excreted unchanged in urine within 24 hours . This indicates that the compound is efficiently transported and distributed within the body, allowing for its therapeutic effects to be realized.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to interact with specific signaling pathways and molecular targets within cells, such as the MyD88/CDH13 signaling pathway . These interactions suggest that this compound may be localized to specific compartments or organelles within cells, allowing it to exert its therapeutic effects more effectively.
特性
IUPAC Name |
potassium;sodium;4-[[(1R,2R,4aS,5R,8aS)-2-(3-carboxylatopropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5,13,15,19-21H,1,4,6-12,14,16H2,2-3H3,(H,29,30)(H,31,32);;/q;2*+1/p-2/b18-5+;;/t19-,20+,21-,27+,28+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXSMTFMRXUGGI-RYVVASIESA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-].[Na+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)COC(=O)CCC(=O)[O-])OC(=O)CCC(=O)[O-].[Na+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34KNaO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863319-40-8 | |
| Record name | Potassium sodium dehydroandrographolide succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863319408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




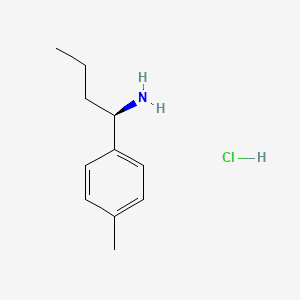
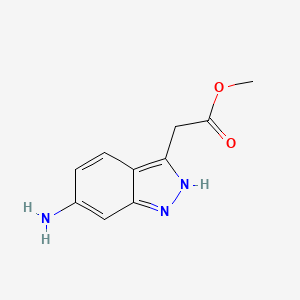
![5,12-Dibromo-2,9-bis(2-ethylhexyl)anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetraone](/img/structure/B3029996.png)
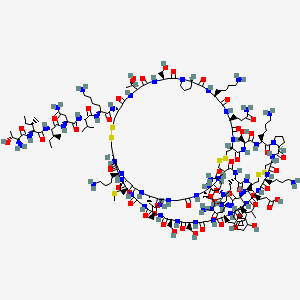

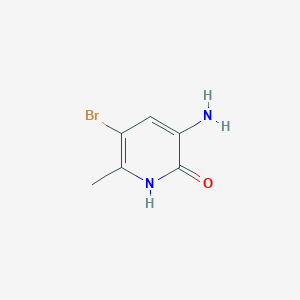

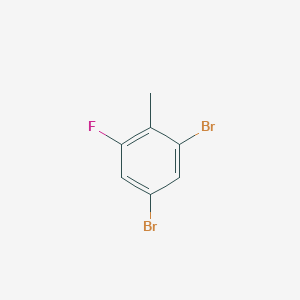
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)


